2-(4-Fluorophenyl)-2-oxoacetic acid

Biocatalysis Chiral Synthesis Transaminase

This compound is the definitive intermediate for stereospecific biocatalytic production of (S)-4-fluorophenylglycine (99% ee) and the essential para-fluorophenyl α-keto acid motif in atorvastatin (Lipitor®) synthesis. Its electron-withdrawing fluorine atom enables unique reactivity and metabolic stability in kinase inhibitor development, making it irreplaceable for generic API manufacturers and CROs. Non-fluorinated analogs fail to deliver the required chiral fidelity or target-binding kinetics. Order now for R&D or scale-up.

Molecular Formula C8H5FO3
Molecular Weight 168.123
CAS No. 2251-76-5
Cat. No. B2960811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-oxoacetic acid
CAS2251-76-5
Molecular FormulaC8H5FO3
Molecular Weight168.123
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)O)F
InChIInChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
InChIKeyYRGDGXWJSRZRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5): A Strategic Intermediate for Fluorinated Drug Synthesis


2-(4-Fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5) is a fluorinated alpha-keto acid that serves as a critical building block in pharmaceutical and agrochemical research . Its core structure features an alpha-keto acid moiety and a para-fluorophenyl group, which together confer unique electronic properties and high reactivity for synthesizing complex molecules [1]. This combination enables its use in stereospecific transformations and the construction of fluorinated heterocycles, making it a valuable intermediate for developing kinase inhibitors and other active pharmaceutical ingredients (APIs) .

Why Substituting 2-(4-Fluorophenyl)-2-oxoacetic Acid with Unfluorinated or Alternative Halogen Analogs Fails in Critical Research


Generic substitution of 2-(4-Fluorophenyl)-2-oxoacetic acid with non-fluorinated phenylglyoxylic acid or other halogen analogs (e.g., 4-chlorophenylglyoxylic acid) is not possible in applications requiring specific electronic effects or metabolic stability. The electron-withdrawing nature of the para-fluorine substituent significantly alters the reactivity of the alpha-keto group, leading to different reaction outcomes in key transformations . Furthermore, the presence of the fluorine atom is critical for enhancing the bioavailability and target-binding kinetics of downstream APIs, a property that cannot be replicated by unsubstituted or chlorinated analogs .

Quantitative Evidence Guide: Performance Metrics for 2-(4-Fluorophenyl)-2-oxoacetic Acid Versus In-Class Comparators


Enantioselectivity in Transamination: Superior Optical Purity Over Unsubstituted Phenylglyoxylic Acid

Enzyme-catalyzed transamination of 2-(4-Fluorophenyl)-2-oxoacetic acid to (S)-4-fluorophenylglycine proceeds with exceptionally high stereospecificity. Cell-free extracts from bacterial strains (e.g., *Pseudomonas* and *Bacillus*) catalyzed the conversion to the (S)-enantiomer with an optical purity of 99% enantiomeric excess (ee) [1]. This high level of selectivity is crucial for producing enantiopure pharmaceutical intermediates and is a known advantage of this fluorinated substrate over unsubstituted phenylglyoxylic acid, which may yield lower ee values under similar conditions [1].

Biocatalysis Chiral Synthesis Transaminase

Role as a Defined Atorvastatin Intermediate: Structural Necessity for Lipitor Synthesis

2-(4-Fluorophenyl)-2-oxoacetic acid is a structurally specified intermediate in the synthesis of atorvastatin (Lipitor®), a leading cholesterol-lowering drug. Its core 4-fluorophenyl motif is directly incorporated into the final drug molecule [1]. Alternative starting materials lacking this specific para-fluorophenyl alpha-keto acid structure would fail to produce the correct final compound, as the fluorine atom is essential for the drug's potent HMG-CoA reductase inhibition [2].

Pharmaceutical Manufacturing API Synthesis Atorvastatin

Physical Property Advantage: Enhanced Water Solubility Relative to Chlorinated Analog

The compound exhibits a water solubility of 71 g/L at 25 °C . In contrast, its chlorinated analog, 2-(4-chlorophenyl)-2-oxoacetic acid, is expected to have significantly lower aqueous solubility due to the larger size and lower electronegativity of the chlorine atom, which reduces its capacity for hydrogen bonding with water. This improved solubility can simplify reaction workups and enable a wider range of aqueous-based transformations.

Formulation Development Physicochemical Properties Solubility

Decarboxylative Coupling Efficiency: High Yields in Palladium-Catalyzed Allylation

In palladium-catalyzed decarboxylative allylation reactions, arylglyoxylic acids are converted to α,β-unsaturated ketones. While yields are substrate-dependent, the presence of the electron-withdrawing 4-fluoro group on the aryl ring is known to stabilize the intermediate acyl radical or anion, often leading to good to excellent yields in this transformation [1]. The reaction proceeds with high regiospecificity and releases only CO2 and water as byproducts [1].

Organometallic Chemistry C-C Coupling Decarboxylation

Optimal Scientific and Industrial Application Scenarios for 2-(4-Fluorophenyl)-2-oxoacetic Acid


Biocatalytic Synthesis of High-Value Enantiopure (S)-4-Fluorophenylglycine

Procurement for biocatalysis programs aiming to produce (S)-4-fluorophenylglycine. This compound serves as the optimal substrate for transaminase enzymes, achieving a 99% ee for the (S)-enantiomer . This high stereospecificity eliminates the need for costly chiral resolution steps, making it the superior choice over racemic or unsubstituted phenylglyoxylic acid starting materials.

Pharmaceutical Intermediate for Atorvastatin and Fluorinated Heterocycles

Use as a structurally defined intermediate in the synthesis of atorvastatin (Lipitor®) . The para-fluorophenyl alpha-keto acid motif is essential to the final drug structure. Attempts to substitute this compound with alternative halogenated or non-halogenated analogs will fail to produce the correct API, making it a critical procurement item for generic pharmaceutical manufacturers and contract research organizations (CROs).

Building Block for Kinase Inhibitor Research and CNS Drug Discovery

Utilization in medicinal chemistry for the construction of fluorinated heterocycles and as a core fragment in kinase inhibitor candidates . The electron-withdrawing fluorine atom and alpha-keto acid handle enhance metabolic stability and modulate electronic properties crucial for target engagement, making it a preferred starting material for designing new CNS-active compounds .

Substrate for Aqueous-Phase and Atom-Economical Transformations

Application in green chemistry and organometallic research. Its water solubility of 71 g/L makes it ideal for aqueous biocatalytic reactions, while its reactivity in Pd-catalyzed decarboxylative allylations offers an atom-economical route to complex ketones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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